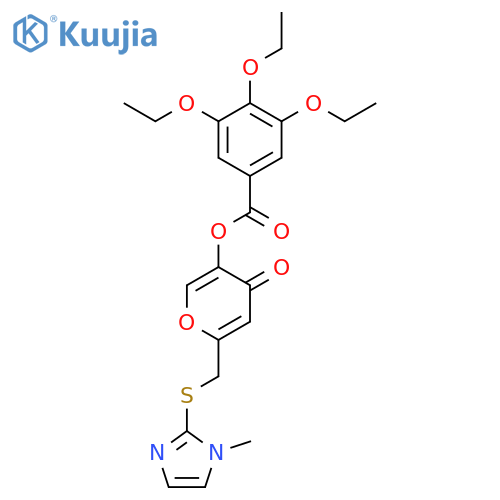Cas no 896308-31-9 (6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate)

896308-31-9 structure
商品名:6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate 化学的及び物理的性質
名前と識別子
-
- 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
- [6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate
- 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
- F2567-0052
- SR-01000913841-1
- SR-01000913841
- 896308-31-9
- 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
- AKOS024660746
-
- インチ: 1S/C23H26N2O7S/c1-5-28-18-10-15(11-19(29-6-2)21(18)30-7-3)22(27)32-20-13-31-16(12-17(20)26)14-33-23-24-8-9-25(23)4/h8-13H,5-7,14H2,1-4H3
- InChIKey: RVSOIBGIHLWJIO-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC=CN1C)CC1=CC(C(=CO1)OC(C1C=C(C(=C(C=1)OCC)OCC)OCC)=O)=O
計算された属性
- せいみつぶんしりょう: 474.14607235g/mol
- どういたいしつりょう: 474.14607235g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 33
- 回転可能化学結合数: 12
- 複雑さ: 728
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 123Ų
6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2567-0052-25mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2567-0052-1mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2567-0052-40mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2567-0052-30mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2567-0052-5mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2567-0052-2μmol |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2567-0052-5μmol |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2567-0052-20μmol |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2567-0052-3mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2567-0052-10mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
896308-31-9 (6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate) 関連製品
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
